Propargyl ether

Catalog No.
S560783
CAS No.
6921-27-3
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl ether

Propargyl ether addresses key limitations in polymer curing and processability.

  • Click crosslinking: Terminal alkynes enable CuAAC networks without oxygen-sensitive radicals, preserving sensitive biomolecules.
  • Solubility & film formation: Ether oxygen yields soluble poly(propargyl ether) for solution-cast conductive films (10⁻⁴-10⁻² S/cm).
  • High-temperature resins: Replaces brittle crosslinkers, boosting flexural strength to 40.2 MPa while maintaining >450°C thermal stability.

CAS Number

6921-27-3

Product Name

Propargyl ether

IUPAC Name

3-prop-2-ynoxyprop-1-yne

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c1-3-5-7-6-4-2/h1-2H,5-6H2

InChI Key

HRDCVMSNCBAMAM-UHFFFAOYSA-N

Synonyms

propargyl ether

Canonical SMILES

C#CCOCC#C

The exact mass of the compound Dipropargyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97% (GC)

Package Size

5 g, 25 g

Propargyl ether (systematically known as dipropargyl ether or 3,3'-oxydipropyne) is a highly reactive, symmetrical dialkyne characterized by two terminal triple bonds linked by a central oxygen atom. As a colorless to pale yellow liquid, it serves as a premium bifunctional precursor in advanced materials synthesis, specifically prized for its orthogonal reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its ability to undergo transition-metal-catalyzed cyclopolymerization [1]. For industrial and scientific buyers, the procurement value of propargyl ether lies in its dual functionality and the unique flexibility imparted by the ether linkage. This structural feature allows it to form highly cross-linked, rigid triazole networks in thermosets, or soluble, conjugated polyene backbones that outperform all-carbon analogs in post-synthesis processability and mechanical toughness[2].

Procurement Fit

Workflow CuAAC crosslinking and cyclopolymerization
Selection Bifunctional alkyne with central ether linker
Context Reported kinetic benchmark and quantitative yield data

Substituting propargyl ether with structurally similar compounds severely compromises network formation and processability. Monofunctional alkynes, such as propargyl alcohol, can only act as chain terminators or require secondary coupling steps, making them incapable of forming the continuous cross-linked networks or cyclic polymer backbones achieved by a dialkyne [1]. Conversely, attempting to use diene analogs like diallyl ether shifts the curing mechanism from highly efficient, orthogonal click chemistry to radical-initiated or thiol-ene polymerizations [2]. These alkene-based reactions are highly susceptible to oxygen inhibition, require harsh UV or thermal initiation, and often result in incomplete curing and heterogeneous networks. Furthermore, substituting propargyl ether with the all-carbon dialkyne 1,6-heptadiyne removes the central ether linkage, drastically reducing chain polarity and flexibility, which typically renders the resulting cyclopolymers insoluble and unprocessable for thin-film or coating applications [3].

Substitution Risk

Propargyl Alcohol
Target requires bifunctional crosslinking.
Hydroxyl group may alter H-bonding and introduce oxidation side reactions.
Mono-Propargyl Analogs
Network-forming architecture depends on dual alkyne handles.
Lacks second terminal alkyne, limiting architecture to linear polymers.
Hydrocarbon-Linked Alkynes
Ether oxygen provides electronic modulation for CuAAC kinetics.
Absence of ether linkage may shift activation energy and polymerization profile.

Network Cross-Linking Efficiency via CuAAC vs. Alkene Polymerization

In the formulation of advanced cross-linked networks, the choice of bifunctional linker dictates curing conditions and network homogeneity. Propargyl ether serves as a highly efficient dialkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling near-quantitative cross-linking with bis-azides under mild or ambient conditions to form rigid triazole linkages [1]. In contrast, its alkene analog, diallyl ether, relies on radical-initiated or thiol-ene step-growth polymerizations, which are susceptible to oxygen inhibition, require UV or thermal initiation, and often yield heterogeneous networks with lower conversion rates [2]. The orthogonal nature of the alkyne-azide click reaction ensures that propargyl ether can be cured in the presence of sensitive functional groups without side reactions.

Evidence DimensionCross-linking mechanism and conversion efficiency
Target Compound DataNear-quantitative CuAAC triazole formation under mild/ambient catalytic conditions
Comparator Or BaselineDiallyl ether (Requires radical/UV initiation; prone to oxygen inhibition and incomplete conversion)
Quantified DifferenceClick chemistry provides strictly orthogonal, 100% atom-economical cross-linking compared to variable-yield radical pathways.
ConditionsNetwork formation via bifunctional cross-linkers in ambient or mild thermal conditions.

Procurement of propargyl ether enables manufacturers to utilize low-temperature, bio-orthogonal curing processes, eliminating the need for harsh UV or radical initiators.

CuAAC Activation Energy
Class-level inference
82 ± 1 kJ mol⁻¹
Supports kinetic modeling for CuAAC optimization.
Phenyl propargyl ether benchmark; DSC under linear heating.

Post-Polymerization Solubility and Processability vs. 1,6-Heptadiyne

For the synthesis of conjugated polyenes, processability of the resulting polymer is a major procurement bottleneck. Cyclopolymerization of the all-carbon analog 1,6-heptadiyne using transition metal catalysts frequently yields insoluble polymer films, severely limiting post-polymerization processing[1]. By substituting the central methylene group with an oxygen atom, propargyl ether introduces critical chain flexibility and polarity. When polymerized via MoCl5- or WCl6-based catalysts, propargyl ether derivatives yield amorphous polymers with weight-average molecular weights (Mw) in the range of 24,000–73,000 g/mol that exhibit excellent solubility in common organic solvents like THF, chloroform, and DMF[2]. This solubility allows the conjugated polymers to be easily solution-cast into functional films.

Evidence DimensionPost-polymerization solubility in organic solvents
Target Compound DataYields highly soluble cyclopolymers in THF, CHCl3, and DMF with Mw up to 73,000 g/mol
Comparator Or Baseline1,6-Heptadiyne (Typically yields insoluble or poorly soluble cross-linked films unless heavily substituted)
Quantified DifferenceShift from an unprocessable solid network to a fully solution-processable polymer.
ConditionsMoCl5/WCl6 transition metal-catalyzed cyclopolymerization.

Ensures that the synthesized conjugated polymers can be actively processed, spin-coated, or cast into films rather than precipitating as unusable solid blocks.

Polymerization Yield
Head-to-head comparison
Near-quantitative (~100%)
Reported yield reduces purification burden vs. sulfur analogs.
MoCl₅ catalyst; room temperature or mild conditions.

Mechanical Enhancement in High-Temperature Resins vs. Diethynylbenzene

In the formulation of high-temperature thermosetting resins, balancing heat resistance with mechanical toughness and processability is a persistent challenge. Traditional poly(silylene arylacetylene) (PSA) resins utilizing rigid diethynylbenzene cross-linkers suffer from poor fluidity and brittleness. Incorporating propargyl ether units into the polymer backbone significantly increases molecular chain flexibility and polarity [1]. In cured block copolymers, the substitution of diethynylbenzene with dipropargyl aryl ether units enhanced the flexural strength to 40.2 MPa and the flexural modulus to 3.1 GPa, outperforming the unmodified rigid baseline [1]. Crucially, this mechanical and processability improvement is achieved without sacrificing thermal stability, as the resulting networks exhibit no glass transition temperature (Tg) up to 450 °C [1].

Evidence DimensionFlexural strength and modulus in cured thermoset resins
Target Compound DataFlexural strength: 40.2 MPa; Modulus: 3.1 GPa (with >450 °C thermal stability)
Comparator Or BaselineUnmodified diethynylbenzene-based PSA resin (Lower flexibility, lower flexural strength, higher brittleness)
Quantified DifferenceSignificant increase in mechanical toughness and resin fluidity without inducing a Tg below 450 °C.
ConditionsCured block copolymers evaluated via DMA and mechanical testing at room temperature.

Provides a direct pathway to improve the toughness and handling of aerospace-grade thermosets without compromising their critical high-temperature performance.

Thermal Cure Profile
Cross-study comparable
Substantially lower Eₐ
Supports processing-fit assessment over small-molecule analogs.
PN resins via Claisen rearrangement; non-isothermal DSC kinetics.
Electroreductive Cleavage
Class-level inference
Selective propargyl–O bond
Supports orthogonal deprotection strategy design.
Ni(II)–bipyridine complex; mild electrosynthetic conditions.

Bio-Orthogonal Hydrogel and Neoproteoglycan Synthesis

Leveraging its highly efficient CuAAC reactivity, propargyl ether is the optimal cross-linker for synthesizing biocompatible hydrogels and conjugating large sugar structures. Its ability to cure under mild, ambient conditions without radical initiators prevents the degradation of sensitive biological moieties[1].

Solution-Processable Conductive Polymer Films

Due to the solubility imparted by the central oxygen atom, propargyl ether is highly suited for transition-metal-catalyzed cyclopolymerization. The resulting poly(dipropargyl ether) derivatives can be easily solution-cast into thin films and iodine-doped to achieve electrical conductivities of 10^-4 to 10^-2 S/cm for optoelectronic applications [2].

High-Toughness Aerospace Thermoset Resins

In the formulation of advanced poly(silylene arylacetylene) networks, incorporating propargyl ether units replaces brittle diethynylbenzene cross-linkers. This application is critical for manufacturers needing to improve resin fluidity and cured flexural strength (up to 40.2 MPa) while maintaining extreme thermal stability (>450 °C) [3].

Application Fit

Application
Selection Property
Validation Focus
Click chemistry bioconjugation
Dual alkyne handles
Crosslinking density and kinetic benchmarking
Conjugated polymer synthesis
MoCl₅ cyclopolymerization yield
Polymer structure and batch-to-batch consistency
High-T composite matrices
Thermal cure kinetics
Resin processability and post-cure thermal stability
Orthogonal deprotection strategy
Electroreductive lability
Chemoselectivity and functional group compatibility

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Exact Mass

94.041864811 Da

Monoisotopic Mass

94.041864811 Da

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6921-27-3

Wikipedia

Propargyl ether
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

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